molecular formula C16H13FN4O2S3 B2531635 N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide CAS No. 868976-35-6

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2531635
CAS No.: 868976-35-6
M. Wt: 408.48
InChI Key: MCSOEZITTQAPKG-UHFFFAOYSA-N
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Description

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2S3 and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Studies and Molecular Aggregation

Research on similar thiadiazole compounds has investigated their fluorescence properties in various pH environments, revealing effects potentially associated with conformational changes and molecular aggregation. Such studies offer a pathway to analyze conformational shifts through spectroscopy, important for both solution-based and biological sample analyses (Matwijczuk et al., 2017).

Synthesis and Biological Activities of Hybrid Molecules

The synthesis of hybrid molecules containing thiadiazole and other heterocyclic nuclei has been explored for their antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's potential for contributing to the development of new antimicrobial agents with significant bioactivity (Başoğlu et al., 2013).

Drug-like Derivatives Synthesis

Parallel synthesis techniques have been developed for creating drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing the compound's relevance in drug discovery and development processes (Park et al., 2009).

Antiproliferative Activities

The exploration of pyrazole-sulfonamide derivatives, including structures related to thiadiazole, has shown significant in vitro antiproliferative activities against various cancer cell lines. This highlights the potential of such compounds in cancer research and treatment strategies (Mert et al., 2014).

Properties

IUPAC Name

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S3/c17-11-5-3-10(4-6-11)8-18-13(22)9-25-16-21-20-15(26-16)19-14(23)12-2-1-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSOEZITTQAPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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